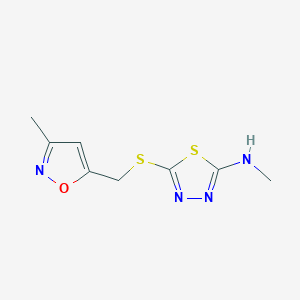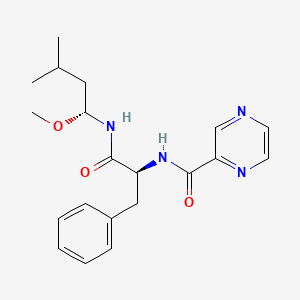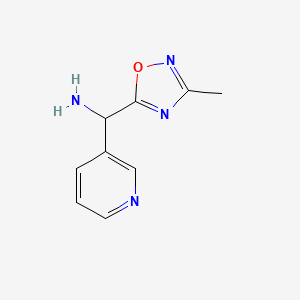![molecular formula C14H17ClO B14885050 (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound features a chlorophenyl group attached to a spiro[3.3]heptane core, which is further connected to a methanol group. Spiro compounds are known for their rigidity and three-dimensional structure, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol typically involves the formation of the spiro[3.3]heptane core followed by the introduction of the chlorophenyl and methanol groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a chlorophenyl ketone with a suitable cyclohexane derivative can yield the desired spiro compound. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purification and quality control.
化学反応の分析
Types of Reactions
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)aldehyde or (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)carboxylic acid.
Reduction: Formation of (2-phenylspiro[3.3]heptan-2-yl)methanol.
Substitution: Formation of (2-(4-Hydroxyphenyl)spiro[3.3]heptan-2-yl)methanol or (2-(4-Aminophenyl)spiro[3.3]heptan-2-yl)methanol.
科学的研究の応用
Chemistry
In chemistry, (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of spiro compounds on biological systems. Its unique structure allows for the investigation of molecular interactions and biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Spiro compounds are known for their bioactivity, and this compound may exhibit pharmacological effects such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its rigid structure and stability make it suitable for applications in polymers, coatings, and other materials.
作用機序
The mechanism of action of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with enzymes or receptors, modulating their activity. The spiro[3.3]heptane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with molecular targets.
類似化合物との比較
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spirooxindoles: Widely studied for their bioactivity and potential therapeutic applications.
Spirocyclopropanes: Used in the synthesis of complex organic molecules and materials.
Uniqueness
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol is unique due to its specific combination of a chlorophenyl group, spiro[3.3]heptane core, and methanol group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C14H17ClO |
|---|---|
分子量 |
236.73 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)spiro[3.3]heptan-2-yl]methanol |
InChI |
InChI=1S/C14H17ClO/c15-12-4-2-11(3-5-12)14(10-16)8-13(9-14)6-1-7-13/h2-5,16H,1,6-10H2 |
InChIキー |
JAAZPVMYOLEQKS-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CC(C2)(CO)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)

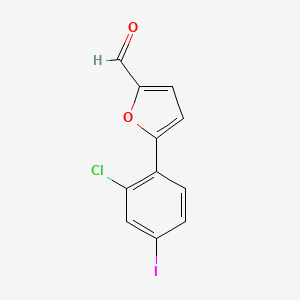

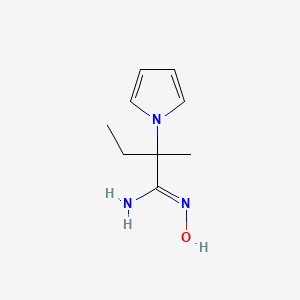
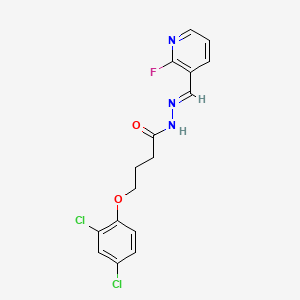
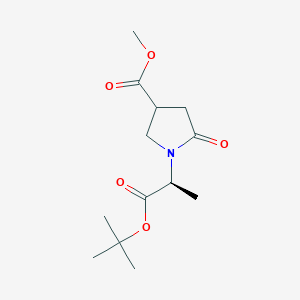
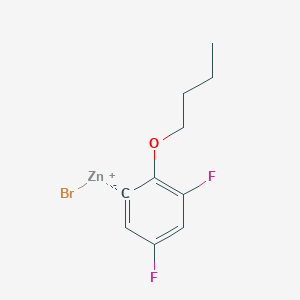
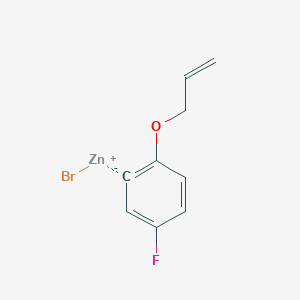
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
